3-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride

Description

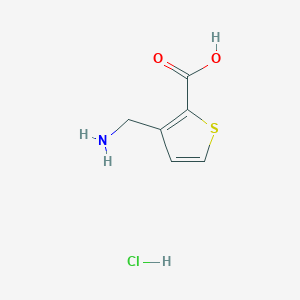

3-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride is a heteroaromatic compound featuring a thiophene ring substituted with an aminomethyl group at position 3 and a carboxylic acid group at position 2, forming a zwitterionic structure stabilized by its hydrochloride salt (Figure 1). Its molecular formula is C₆H₈ClNO₂S (CID 20542808) with a molecular weight of 193.65 g/mol . The compound’s SMILES notation is C1=CSC(=C1CN)C(=O)O, and its InChIKey is NLQNIZWCOYHJSR-UHFFFAOYSA-N, reflecting its planar thiophene backbone and polar functional groups .

Properties

IUPAC Name |

3-(aminomethyl)thiophene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c7-3-4-1-2-10-5(4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVDAAAQRLEZPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172063-43-1 | |

| Record name | 3-(aminomethyl)thiophene-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)thiophene-2-carboxylic acid hydrochloride typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the reaction of thiophene-2-carboxylic acid with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

Temperature: Moderate temperatures (e.g., 50-70°C) are typically used.

Solvent: Common solvents include water or alcohols.

Catalysts: Acidic catalysts such as hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Nitrothiophene derivatives.

Reduction: Thiophene-2-methanol derivatives.

Substitution: N-alkyl or N-acyl thiophene derivatives.

Scientific Research Applications

3-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Key Observations :

Positional Isomerism: The aminomethyl group’s position (3 vs. 5 on the thiophene ring) significantly impacts electronic properties. For instance, 3-substituted derivatives exhibit stronger intramolecular hydrogen bonding (NH₃⁺···COO⁻) compared to 5-substituted analogs, enhancing stability .

Bioavailability: The hydrochloride salt form (e.g., 3-(aminomethyl)thiophene-2-carboxylic acid) demonstrates higher aqueous solubility (>50 mg/mL) than free acids (e.g., 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid, <1 mg/mL) .

Functional Group Effects: Carboxylic acid derivatives (e.g., 4a, 4b) show superior binding to metal ions (e.g., Zn²⁺ in enzyme inhibition) compared to ester derivatives (e.g., ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) .

Antitrypanosomal Activity

- However, structurally related 5-nitrothiophene-2-carboxylic acid derivatives (e.g., compound 15 in ) exhibit potent activity against Trypanosoma brucei (IC₅₀ = 0.8 µM) due to nitro group-mediated redox cycling .

Chloride Channel Modulation

- The hydrochloride salt’s -NH₃⁺Cl⁻ group may interact with chloride channels, similar to 4,4’-diisothiocyano-2,2’-disulfonic acid stilbene (DIDS), a known chloride channel blocker . However, direct evidence for this activity is lacking.

Stability and Reactivity

- Hydrolytic Stability: The hydrochloride salt of 3-(aminomethyl)thiophene-2-carboxylic acid resists hydrolysis at pH 7.4 (t₁/₂ > 48 hours), whereas ester analogs (e.g., ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) degrade rapidly (t₁/₂ = 2 hours) .

- Thermal Stability : Decomposition occurs at >200°C, comparable to other thiophene carboxylates .

Biological Activity

3-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride is a compound of increasing interest in pharmaceutical and biological research due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article discusses its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₆H₈ClNO₂S

- Molecular Weight : 193.65 g/mol

- CAS Number : 2172063-43-1

Synthesis Methods

The synthesis of this compound typically involves the reaction of thiophene derivatives with formaldehyde and ammonia, followed by treatment with hydrochloric acid to produce the hydrochloride salt. Key conditions include:

| Parameter | Details |

|---|---|

| Temperature | 50-70°C |

| Solvent | Water or alcohols |

| Catalysts | Hydrochloric acid |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various bacterial strains. It may inhibit bacterial growth through mechanisms that involve disruption of cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Preliminary in vitro studies suggest that this compound can induce apoptosis in cancer cells. It has been linked to the modulation of key signaling pathways involved in cell proliferation and survival, particularly in lung cancer models .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Interaction : The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with various enzymes and receptors, modulating their activity.

- Cell Cycle Regulation : It may influence the cell cycle by affecting proteins associated with cell division, leading to increased apoptosis in cancerous cells.

Antimicrobial Studies

A study focusing on the antimicrobial efficacy of this compound reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 12.5 µg/mL. This suggests a strong potential for development as an antibacterial agent.

Anticancer Research

In a recent study examining its anticancer effects, the compound demonstrated an IC₅₀ value ranging from submicromolar to micromolar against various cancer cell lines, notably A549 (lung adenocarcinoma). The mechanism was linked to the activation of apoptotic pathways involving Bax and caspases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 3-(Aminomethyl)thiophene-3-carboxylic acid | Moderate anticancer activity |

| 5-(Aminomethyl)thiophene-2-carboxylic acid | Limited antibacterial properties |

| 3-Methylthiophene-2-carboxylic acid | Weak cytotoxicity |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride?

Methodological Answer:

The synthesis typically involves functionalizing a thiophene core. A common route starts with thiophene-2-carboxylic acid derivatives, where the aminomethyl group is introduced via reductive amination or nucleophilic substitution. For example:

- React thiophene-2-carboxylic acid with an amine source (e.g., ammonia or methylamine) under acidic conditions to form the aminomethyl intermediate.

- Protonate the amine group with hydrochloric acid to yield the hydrochloride salt.

- Use ethanol or water as solvents under reflux (60–80°C) to enhance reaction efficiency .

Key Tip: Monitor pH during salt formation to avoid over-acidification, which may degrade the thiophene ring .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the aminomethyl group’s position on the thiophene ring (e.g., δ 3.8–4.2 ppm for -CH-NH) and the carboxylic acid proton (δ 12–13 ppm) .

- IR Spectroscopy: Identify characteristic peaks for NH (3350–3300 cm), C=O (1700–1650 cm), and thiophene C-S (700–600 cm) .

- HPLC/MS: Employ reverse-phase HPLC with a C18 column (gradient: 30%→100% methanol/water) for purity assessment and mass confirmation .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:

- Solvent Optimization: Ethanol/water mixtures (3:1 v/v) improve solubility of intermediates while minimizing side reactions .

- Temperature Control: Maintain reflux at 70–75°C to balance reaction rate and thermal stability of the thiophene ring .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to accelerate amine coupling, but avoid prolonged exposure to prevent ring sulfonation .

Data Contradiction Note: Some studies report lower yields with methylamine vs. ammonia due to steric hindrance; iterative ligand screening is advised .

Advanced: What strategies resolve spectral data discrepancies in structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation: Combine H-C HSQC NMR with X-ray crystallography to resolve overlapping peaks (e.g., distinguishing NH from solvent residues) .

- Dynamic Light Scattering (DLS): Use DLS to detect aggregation in solution, which may distort NMR/IR signals .

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental data .

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Storage: Store at 2–8°C in airtight, amber vials to prevent photodegradation and moisture absorption .

- Incompatibilities: Avoid strong oxidizers (e.g., KMnO) and bases (e.g., NaOH), which may cleave the thiophene ring or deprotonate the hydrochloride salt .

- Handling: Use nitrile gloves and fume hoods to minimize exposure to airborne particles; incompatible with latex PPE .

Advanced: How does this compound interact with biological targets, and how can these interactions be studied?

Methodological Answer:

- Enzyme Inhibition Assays: Preliminary studies on analogous thiophene derivatives suggest potential inhibition of β-lactamases. Use fluorometric assays (e.g., nitrocefin hydrolysis) to quantify IC values .

- Molecular Docking: Perform docking simulations (AutoDock Vina) to predict binding modes with bacterial penicillin-binding proteins (PBPs) .

- Metabolic Profiling: Use LC-MS/MS to track metabolic stability in hepatic microsomes, noting potential sulfoxide metabolites .

Advanced: How to address contradictory data in solubility and bioavailability studies?

Methodological Answer:

- Solubility Testing: Compare results across solvents (e.g., PBS vs. DMSO) using UV-Vis spectroscopy. Note that hydrochloride salts exhibit higher aqueous solubility (>50 mg/mL) but may precipitate in saline .

- Bioavailability Contradictions: If oral bioavailability is inconsistent, investigate efflux transporter interactions (e.g., P-gp inhibition assays with Caco-2 cells) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Ventilation: Ensure lab ventilation rates ≥8 air changes/hour to mitigate HCl vapor exposure .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

- First Aid: For skin contact, rinse with 0.1 M phosphate buffer (pH 7.4) to counteract HCl acidity .

Advanced: What computational tools can predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Reactivity Prediction: Use Schrödinger’s Jaguar for DFT-based transition state modeling, focusing on electrophilic aromatic substitution at the thiophene 3-position .

- pKa Estimation: Employ MarvinSketch or ACD/Labs to predict amine group pKa (~8.5), critical for protonation studies .

Advanced: How to design experiments probing the compound’s role in material science applications?

Methodological Answer:

- Polymer Functionalization: Graft the compound onto polythiophene backbones via Suzuki coupling to enhance conductivity. Monitor using cyclic voltammetry .

- Coordination Chemistry: Test metal-binding affinity (e.g., Cu, Fe) via UV-Vis titration in ethanol, noting ligand-to-metal charge transfer bands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.